molecular formula C12H18O2 B13830420 1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone

Katalognummer: B13830420
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: BTFMJGBGELJYDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized by a cyclopropyl group attached to a cyclohexylcarbonyl group, making it a unique ketone derivative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone typically involves the reaction of cyclopropyl methyl ketone with cyclohexanecarbonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Cyclohexanecarboxylic acid and cyclopropylcarboxylic acid.

    Reduction: 1-[1-(Cyclohexylhydroxymethyl)cyclopropyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopropylethanone: A simpler ketone with a cyclopropyl group.

    Cyclohexanone: A ketone with a cyclohexyl group.

    Cyclopropyl methyl ketone: A ketone with both cyclopropyl and methyl groups.

Uniqueness

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone is unique due to the presence of both cyclopropyl and cyclohexylcarbonyl groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

1-[1-(cyclohexanecarbonyl)cyclopropyl]ethanone

InChI

InChI=1S/C12H18O2/c1-9(13)12(7-8-12)11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3

InChI-Schlüssel

BTFMJGBGELJYDV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CC1)C(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.